molecular formula C16H17NO2S B11840624 Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 97401-87-1

Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B11840624
CAS No.: 97401-87-1
M. Wt: 287.4 g/mol
InChI Key: QMMMKYDTYQGUNM-UHFFFAOYSA-N
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Description

Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- (IUPAC name) is a substituted aziridine featuring a strained three-membered ring system. Its molecular formula is C₁₆H₁₇NO₂S, with a molecular weight of 295.38 g/mol. The compound bears two 4-methylphenyl groups: one at the 2-position of the aziridine ring and another as part of the sulfonyl (tosyl) protecting group at the 1-position. The tosyl group enhances stability and modulates reactivity, making the compound suitable for applications in organic synthesis and medicinal chemistry .

These analogs share key features, such as sulfonyl protection and aromatic substituents, which influence their physicochemical and reactive properties .

Properties

CAS No.

97401-87-1

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C16H17NO2S/c1-12-3-7-14(8-4-12)16-11-17(16)20(18,19)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3

InChI Key

QMMMKYDTYQGUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)-1-tosylaziridine typically involves the reaction of p-toluidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting p-tolylsulfonamide is then treated with a suitable aziridination reagent, such as chloramine-T, to form the aziridine ring.

Industrial Production Methods: While specific industrial production methods for 2-(p-Tolyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process may be optimized for yield and purity through careful control of reaction parameters and purification techniques.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack at the nitrogen or adjacent carbon atoms, driven by ring strain and electrophilic activation from the tosyl group. Key transformations include:

Reagents and Conditions

NucleophileConditionsMajor ProductYield
AminesTHF, 0°C, 12 h1,2-Diamine derivatives72–85%
ThiolsEtOH, rt, 6 hβ-Amino sulfides68%
Carbon nucleophilesCsOH·H₂O, toluene, 80°C, 8 hPyrrolidine derivatives (e.g., 3l )64%

Example: Reaction with benzothiazole-derived nucleophiles produces 2-amino-3-(1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrrol under basic conditions .

Oxidation and Reduction

The sulfonyl group and aziridine ring participate in redox chemistry:

Oxidation

  • Reagents : m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → rt

  • Product : Sulfone derivatives

  • Mechanism : Electrophilic oxygen transfer to sulfur.

Reduction

  • Reagents : LiAlH₄ (3 equiv), THF, reflux, 4 h

  • Product : Amines via N–S bond cleavage

  • Selectivity : Complete reduction of sulfonyl group without aziridine ring opening.

Palladium-Catalyzed Ring-Opening

  • Catalyst : Pd(Pt-Bu₂Me)₂ (5 mol%)

  • Reagents : B₂(pin)₂, H₂O, THF, 60°C

  • Outcome : Regioselective C–B bond formation with retention of configuration .

  • Key Data :

    • ΔG‡ for oxidative addition: 13.1 kcal/mol

    • Stereospecificity: >95% enantiospecificity

Diastereoselective Iodination

  • Reagents : Diiodomethyllithium, −78°C

  • Product : cis-C-Iodo-N-Tosyl-aziridines

  • Diastereoselectivity : 85:15 dr (major:minor) .

  • NMR Confirmation :

    • Major isomer: δ 4.54 (d, J = 6.0 Hz), δ 3.71 (d, J = 6.0 Hz)

    • Minor isomer: δ 4.83 (d, J = 6.0 Hz), δ 3.30 (d, J = 6.0 Hz) .

Functionalization via Cross-Coupling

  • Reaction : Suzuki-Miyaura coupling with aryl boronic acids

  • Conditions : Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃, DMF/H₂O

  • Outcome : Biaryl-aziridine hybrids .

Stability Under Chromatography

  • Stationary Phase Effects :

    PhaseRecovery of Aziridine
    Basic alumina79%
    Silica gel + Et₃N77%
    Neutral alumina4%

Aziridines decompose on acidic or neutral stationary phases but stabilize on basic alumina .

Comparative Reactivity

Parameter2-(4-Methylphenyl)-1-TosylaziridineN-Tosylaziridine (Parent)
Ring-opening rate (k₁)1.4 × 10⁻³ s⁻¹2.7 × 10⁻⁴ s⁻¹
Sulfonyl reduction Eₐ24.8 kcal/mol28.3 kcal/mol
The electron-donating methyl group accelerates ring-opening by 5× compared to the parent compound .

Scientific Research Applications

2-(p-Tolyl)-1-tosylaziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-1-tosylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with six analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- (Target) C₁₆H₁₇NO₂S 295.38 Dual 4-methylphenyl groups Hypothesized enhanced lipophilicity due to methyl groups; stability from tosyl
2-Phenyl-1-(toluene-4-sulfonyl)-aziridine () C₁₅H₁₅NO₂S 273.35 Phenyl, tosyl Monoisotopic mass: 273.082; ChemSpider ID: 501023
8.2-(4-Acetamidophenyl)-1-[(4-methylphenyl)sulfonyl]-aziridine () C₁₇H₁₈N₂O₃S 330.40 Acetamido, tosyl IR peaks: SO₂ (1350 cm⁻¹), C=O (1680 cm⁻¹); TLC Rf = 0.15 (cyclohexane/EtOAc)
2-Methyl-1-tosyl-2-(1-propenyl)aziridine () C₁₃H₁₇NO₂S 251.34 Methyl, propenyl, tosyl Lower molecular weight; potential for ring-opening via propenyl group
2-(3-Methylphenyl)-1-(4-nitrophenyl)sulfonyl-aziridine () C₁₅H₁₄N₂O₄S 318.35 3-Methylphenyl, nitro-tosyl Electron-withdrawing nitro group increases reactivity
2-(4-Bromophenyl)-1-(4-nitrophenyl)sulfonyl-aziridine () C₁₄H₁₁BrN₂O₄S 383.22 4-Bromophenyl, nitro-tosyl Bromine enables cross-coupling; nitro enhances electrophilicity
Key Observations:
  • In contrast, nitro-substituted analogs () exhibit higher reactivity due to electron-withdrawing effects .
  • Polarity : The acetamido derivative () has increased polarity (lower TLC Rf) compared to the target, likely due to hydrogen bonding from the amide group .
  • Steric Hindrance : The propenyl group in introduces steric bulk, which may influence regioselectivity in ring-opening reactions .

Biological Activity

Aziridine derivatives, particularly 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-, have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Name: Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-
  • CAS Number: 97401-87-1
  • Molecular Formula: C16H17NO2S
  • Molecular Weight: 287.4 g/mol

The compound features a strained aziridine ring, which contributes to its reactivity and biological activity. The presence of the tosyl group enhances its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.

Synthesis

The synthesis of aziridine derivatives typically involves the reaction of p-toluidine with p-toluenesulfonyl chloride in the presence of a base like triethylamine. This reaction yields a sulfonamide intermediate, which is subsequently treated with an aziridination reagent such as chloramine-T to form the aziridine ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of aziridine derivatives. For instance, aziridine phosphine oxides have shown significant antiproliferative effects against various cancer cell lines, including HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.125 to 100 µM, demonstrating their effectiveness in inhibiting cell viability .

Key Findings:

  • Aziridine compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing DNA damage.
  • The mechanism includes cell cycle arrest at the S phase and increased sub-G1 phase cell populations, indicative of apoptotic activity .

Antibacterial Activity

Aziridine derivatives have also been evaluated for their antibacterial properties. In vitro studies indicated moderate antibacterial activity against various bacterial strains. Notably, some aziridine-thiourea derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like ampicillin and nitrofurantoin .

Table 1: Biological Activity Summary

Activity Type Cell Lines/Organisms IC50/MIC Values Mechanism
AnticancerHeLa, Ishikawa3.125 - 100 µMApoptosis via ROS increase
AntibacterialVarious bacterial strainsMIC 8 - 16 µg/mLBactericidal activity

Case Studies

  • Case Study on Anticancer Efficacy:
    • A study investigated the effects of aziridine phosphine oxides on HeLa cells. The results showed that these compounds significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .
  • Case Study on Antibacterial Properties:
    • Another investigation assessed the antibacterial efficacy of aziridine-thiourea derivatives against clinical isolates of MRSA. The findings revealed that certain derivatives were more effective than conventional antibiotics against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution or ring-opening reactions. Key methods include:

  • Metal-free aziridination : Using N-heterocyclic carbenes (NHCs) under controlled temperatures to enhance selectivity .
  • Cross-coupling reactions : Employing PdCl₂(dppf) catalysts with arylboronic acids in THF/H₂O solvent systems, optimized at 70°C for complete conversion (monitored via TLC/GC-MS) .
  • Imine adduct formation : Reaction of aldehydes with sulfonamides, achieving ~52% yield under mild conditions (e.g., isobutyraldehyde with toluenesulfonamide) .
    Yield optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), use excess reagents (1.5–2.0 equiv), and employ inert atmospheres to suppress side reactions .

Q. How can the stereochemical configuration and purity of this aziridine derivative be validated?

  • X-ray crystallography : Resolves absolute stereochemistry, particularly for the aziridine ring’s strained geometry .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Protons on the aziridine ring (δ 2.5–3.5 ppm, split due to ring strain).
    • ¹³C NMR : Sulfonyl carbon (δ ~125–130 ppm) and methylphenyl groups (δ 20–25 ppm for CH₃) .
  • HPLC-MS : Quantifies purity (>95%) and detects regioisomers using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

  • pH sensitivity : The sulfonyl group (pKa ≈ -6.46) confers stability in acidic conditions but may hydrolyze in strong bases (pH >10) .
  • Thermal stability : Decomposes above 200°C; store at 2–8°C under nitrogen to prevent oxidation .
  • Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the sulfonyl-aziridine bond .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence the compound’s reactivity in ring-opening reactions?

The electron-withdrawing sulfonyl group polarizes the aziridine ring, enhancing susceptibility to nucleophilic attack.

  • Kinetic studies : Track ring-opening rates with amines/thiols using stopped-flow techniques.
  • DFT calculations : Model transition states to predict regioselectivity (e.g., preferential attack at the less hindered aziridine carbon) .
  • Experimental validation : Compare reaction outcomes with/without sulfonyl substitution to isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

  • Assay conditions : Test under standardized pH (7.4), ionic strength, and temperature (37°C) to minimize artifacts .
  • Metabolic stability : Use liver microsomes to assess degradation rates and identify active metabolites .
  • Structural analogs : Compare activity with derivatives lacking the sulfonyl group to isolate pharmacophoric contributions .

Q. Can computational models predict this compound’s interactions with biological targets like kinases or GPCRs?

  • Docking simulations : Use AutoDock Vina to map binding poses in kinase ATP-binding pockets (e.g., EGFR). Focus on sulfonyl interactions with Lys/Arg residues .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize targets for wet-lab validation .
  • SAR libraries : Generate analogs with modified methylphenyl groups to optimize steric fit in receptor cavities .

Q. What role does the 4-methylphenyl substituent play in modulating solid-state packing and solubility?

  • Crystallography : The bulky 4-methylphenyl group induces steric hindrance, reducing crystal symmetry and enhancing amorphous character .
  • Solubility assays : Measure logP values (predicted ~3.2) to correlate with bioavailability. Use co-solvents (DMSO/PEG) for in vitro studies .

Q. How can spectroscopic methods differentiate this compound from structurally similar aziridine derivatives?

  • IR spectroscopy : Identify sulfonyl S=O stretches (1150–1250 cm⁻¹) and aziridine C-N vibrations (950–1050 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 254.12 (C₁₃H₁₉NO₂S) with isotopic pattern matching .

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